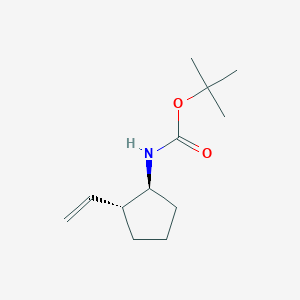

![molecular formula C7H12Cl2N2O B2559942 [4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride CAS No. 1955561-22-4](/img/structure/B2559942.png)

[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

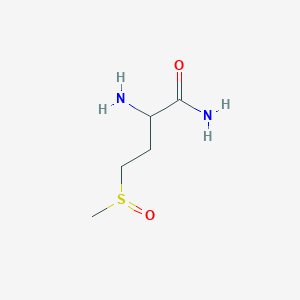

“[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride” is a chemical compound with the molecular formula C7H11ClN2O . It is a solid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride” has been reported in the literature . The synthesis involves the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.ClH/c8-4-6-1-2-9-7(3-6)5-10;/h1-3,10H,4-5,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación

Methanol-Based Fixation and Preservation Methods

Methanol, as part of methacarn (methanol-Carnoy) fixation, significantly raises the shrinkage temperature of collagen more than ethanol, which suggests its potential in improving tissue embedding processes for paraffin sections. Methacarn-fixed sections showed little to no shrinkage, with myofibrils in endothelial and epithelial cells being more prominent than in Carnoy-fixed tissues. This indicates methanol’s role in stabilizing helical proteins in myofibrils and collagen, although it alters the conformations of globular proteins and DNA (Puchtler et al., 1970).

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its identification during thermal ageing tests of oil-immersed insulating papers highlights its potential in monitoring cellulosic insulation degradation, offering a foundation for the future routine use by utilities (Jalbert et al., 2019).

Catalyst Development for Chemical Synthesis

Research on hybrid catalysts for the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) showcases the role of methanol and related compounds in facilitating chemical reactions through various catalysts, including organocatalysts, metal catalysts, and green solvents. This highlights the potential application of “[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride” in catalyzing chemical reactions or serving as a precursor in the synthesis of complex organic compounds (Parmar et al., 2023).

Methanol’s Role in Atmospheric Chemistry

Methanol is significant in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere, contributing to atmospheric reactions and processes. Studies on the terrestrial ecosystem-scale methanol exchange provide insights into its role in environmental sciences, potentially relating to the broader research context of “[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride” (Wohlfahrt et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

[4-(aminomethyl)pyridin-2-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-6-1-2-9-7(3-6)5-10;;/h1-3,10H,4-5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBQCSXNLXJFAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955561-22-4 |

Source

|

| Record name | [4-(aminomethyl)pyridin-2-yl]methanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

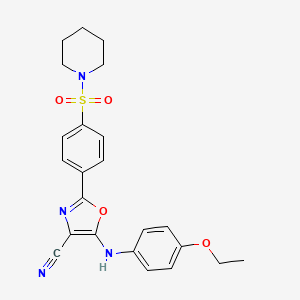

![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)

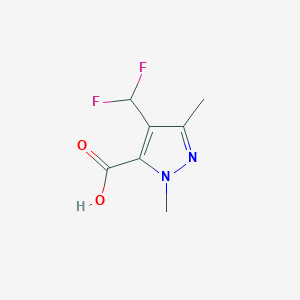

![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)

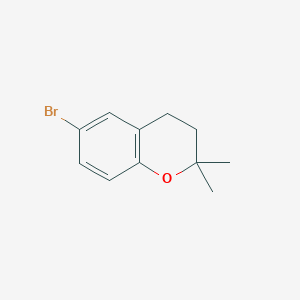

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2559872.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)